molecular formula C15H20N2O3S2 B2627640 N-(4,5-dimethylthiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide CAS No. 1351621-00-5

N-(4,5-dimethylthiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide

Cat. No.: B2627640
CAS No.: 1351621-00-5
M. Wt: 340.46
InChI Key: OPDJGYJEQLCBLA-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide is a versatile chemical compound utilized in diverse scientific research. It is a derivative of phenoxy acetamide, a class of compounds that have been the focus of recent investigations into their synthesis and pharmacological activities . These compounds have shown promise as potential therapeutic candidates .


Synthesis Analysis

The synthesis of phenoxy acetamide derivatives, such as this compound, involves various chemical techniques. The literature suggests that multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of this compound is based on the phenoxy acetamide framework. This structure includes functional groups that can trigger molecular interactions, contributing to the compound’s biological effects .

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) described the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited useful properties as photosensitizers for photodynamic therapy, showing high singlet oxygen quantum yield and good fluorescence properties. This suggests potential for cancer treatment applications through the photodynamic therapy mechanism, highlighting the relevance of sulfonamide derivatives in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

González-Álvarez et al. (2013) synthesized mixed-ligand copper(II)-sulfonamide complexes and evaluated their DNA binding, cleavage, genotoxicity, and anticancer activities. The study found that these complexes showed significant potential in inducing cell death in human tumor cells, mainly through apoptosis. The effectiveness of these complexes against cancer cells underscores the potential of sulfonamide derivatives as components of anticancer drugs (González-Álvarez et al., 2013).

Inhibitors of Enzymatic Activity

A paper by Röver et al. (1997) described the synthesis and biochemical evaluation of benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in the pathophysiology of several diseases. The study highlights the therapeutic potential of sulfonamide derivatives in modulating enzymatic pathways for disease treatment (Röver et al., 1997).

Cell Growth and Cytotoxicity Assays

Cory et al. (1991) evaluated a new tetrazolium compound, which is a derivative similar in function to MTT assays used for measuring cell viability in culture. The study provides insights into how sulfonamide derivatives can be utilized in developing assays for research purposes, demonstrating their role in scientific methodologies beyond direct therapeutic applications (Cory et al., 1991).

Future Directions

The future directions for research on N-(4,5-dimethylthiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide and similar compounds involve the design of new derivatives that could be successful agents in terms of safety and efficacy. This could enhance the quality of life and contribute to the development of novel and safe tailored drugs .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S2/c1-4-13-5-7-14(8-6-13)20-9-10-22(18,19)17-15-16-11(2)12(3)21-15/h5-8H,4,9-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDJGYJEQLCBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=NC(=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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